3-Acetoxymethyl-6-methoxycarbostyril
Description
3-Acetoxymethyl-6-methoxycarbostyril is a synthetic carbostyril derivative characterized by a quinolinone core structure substituted with a methoxy group at position 6 and an acetoxymethyl group at position 2. These analogs share functional groups (e.g., acetyloxy, methoxy) that influence solubility, stability, and biological activity.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl acetate |
InChI |
InChI=1S/C13H13NO4/c1-8(15)18-7-10-5-9-6-11(17-2)3-4-12(9)14-13(10)16/h3-6H,7H2,1-2H3,(H,14,16) |
InChI Key |
DHWBXGXXGXKMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=CC(=C2)OC)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table compares key structural and functional attributes of 3-Acetoxymethyl-6-methoxycarbostyril with analogs from the evidence:
Key Observations:
- Functional Group Impact : The acetoxymethyl group (ester) in the target compound contrasts with carboxylic acids (Evidences 4–5), affecting lipophilicity and metabolic stability. Methoxy groups, common across all analogs, enhance solubility and modulate steric effects.
Research Findings and Limitations
- Structural-Activity Relationships (SAR) : Methoxy and acetyloxy groups are critical for bioavailability in related compounds (). For this compound, these groups may enhance blood-brain barrier penetration compared to polar carboxylic acids.
- Data Gaps : Direct pharmacological or thermodynamic data (e.g., Antoine parameters, solubility) for the target compound are absent in the evidence. Future studies should prioritize these metrics.
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